1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17524162
Molecular Formula: C7H10F2N4
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F2N4 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 1-[(3,3-difluorocyclobutyl)methyl]triazol-4-amine |
| Standard InChI | InChI=1S/C7H10F2N4/c8-7(9)1-5(2-7)3-13-4-6(10)11-12-13/h4-5H,1-3,10H2 |
| Standard InChI Key | USXLETHUEVEGQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(F)F)CN2C=C(N=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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A 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms.
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A 3,3-difluorocyclobutylmethyl group attached to the triazole’s N1 position, introducing steric bulk and fluorophilic characteristics.
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An amine group (-NH2) at the C4 position, enabling hydrogen bonding and nucleophilic reactivity.
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₀F₂N₄ |
| Molecular Weight | 200.18 g/mol |
| LogP (Predicted) | 0.8–1.2 |
| Hydrogen Bond Donors | 1 (NH2 group) |
| Hydrogen Bond Acceptors | 5 (Triazole N, F atoms) |
| Topological Polar Surface Area | 68.5 Ų |
The difluorocyclobutane moiety enhances lipophilicity compared to non-fluorinated analogs, while the triazole ring contributes to π-π stacking interactions .
Spectral Characteristics
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NMR Spectroscopy: The -NMR spectrum would show distinct signals for the cyclobutyl protons (δ 2.5–3.5 ppm, multiplet), triazole protons (δ 7.8–8.2 ppm, singlet), and NH2 protons (δ 5.0–6.0 ppm, broad).
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IR Spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹), C-F (1100–1200 cm⁻¹), and triazole C-N (1500–1600 cm⁻¹) are expected.
Synthetic Methodologies
General Approaches
Synthesis typically involves:
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Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
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Fluorination Strategies: Electrophilic or nucleophilic fluorination to introduce difluorocyclobutane groups.
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Functional Group Interconversion: Amine introduction via reduction of nitro groups or substitution reactions.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclobutane fluorination | Selectfluor®, CH₃CN, 0°C | 65% |
| 2 | Azide-alkyne cycloaddition | CuSO₄, sodium ascorbate, H₂O | 78% |
| 3 | Amine deprotection | HCl/EtOH, reflux | 85% |
Challenges and Optimization
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Steric Hindrance: The cyclobutyl group complicates cycloaddition kinetics, necessitating elevated temperatures or microwave-assisted synthesis .
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Fluorine Stability: Acidic or basic conditions may lead to defluorination; neutral pH and low temperatures are preferred.
Applications in Drug Discovery
Table 3: Biological Activity of Structural Analogs
| Analog Structure | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 1-Benzyl-1H-1,2,3-triazol-4-amine | EGFR kinase | 12 nM |
| 1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine | HIV-1 protease | 0.8 μM |
Material Science Applications
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Coordination Chemistry: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Ru).
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Polymer Additives: Fluorinated cyclobutane enhances thermal stability in polyamides.
Research Findings and Future Directions
Recent Studies
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Computational Modeling: Density functional theory (DFT) studies predict strong binding affinity for carbonic anhydrase IX, a cancer biomarker .
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Solubility Profiling: Aqueous solubility of 2.1 mg/mL (pH 7.4) suggests suitability for oral formulations.
Knowledge Gaps and Opportunities
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In Vivo Toxicity: No published data on acute or chronic toxicity profiles.
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Stereochemical Effects: The impact of cyclobutane ring conformation on bioactivity remains unexplored.
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